molecular formula C9H16ClNO2 B6276044 ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride CAS No. 2763740-91-4

ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride

Cat. No.: B6276044
CAS No.: 2763740-91-4
M. Wt: 205.7
InChI Key:
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Description

Ethyl (6S)-5-azaspiro[24]heptane-6-carboxylate hydrochloride is a synthetic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by functional group modifications to introduce the carboxylate and ethyl ester functionalities. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of high-throughput synthesis techniques and continuous flow chemistry to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride is unique due to its specific combination of functional groups and spirocyclic core. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

CAS No.

2763740-91-4

Molecular Formula

C9H16ClNO2

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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